Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate

Catalog No.
S847654
CAS No.
1187222-00-9
M.F
C10H14ClN3O2
M. Wt
243.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate

CAS Number

1187222-00-9

Product Name

Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate

IUPAC Name

tert-butyl N-[(6-chloropyrazin-2-yl)methyl]carbamate

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)13-5-7-4-12-6-8(11)14-7/h4,6H,5H2,1-3H3,(H,13,15)

InChI Key

UOLVHJGYSHBODW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CN=CC(=N1)Cl

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=CC(=N1)Cl

Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate is an organic compound with the molecular formula C10H14ClN3O2C_{10}H_{14}ClN_{3}O_{2} and a molecular weight of approximately 243.69 g/mol. This compound features a chloropyrazine ring and a carbamate functional group, making it a derivative of pyrazine, which is known for its heterocyclic aromatic properties. Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

There is no documented information available on the specific mechanism of action of Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate in scientific literature.

  • Chlorine: The presence of chlorine suggests potential skin and eye irritation.
  • Carbamate: Some carbamate compounds can be cholinesterase inhibitors, which can disrupt the nervous system. However, the specific effects of this compound would require further investigation [].
, including:

  • Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with nucleophiles, allowing for the formation of diverse derivatives.
  • Oxidation and Reduction Reactions: This compound can undergo oxidation and reduction processes depending on the reagents and conditions employed.

Common reagents used in these reactions include sodium methoxide and methanol, which facilitate the transformation of this compound into various products .

Research indicates that tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate exhibits potential biological activity, particularly as a pharmacological agent. Its structural characteristics allow it to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity through covalent bonding. The compound may also serve as a building block for developing new drugs that target particular biological pathways or processes.

The synthesis of tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate typically involves the reaction of 2-chloro-5-aminopyrazine with di-tert-butyl dicarbonate. This reaction is generally conducted in an inert atmosphere (e.g., argon) and at low temperatures (around 0°C) to maintain stability. Solvents like tetrahydrofuran are commonly used to facilitate the reaction. The process may also involve the use of bases such as sodium bis(trimethylsilyl)amide to enhance yield and selectivity .

Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in creating more complex organic molecules.
  • Pharmaceutical Development: The compound is studied for its potential use in drug design, particularly for targeting specific enzymes or receptors.
  • Agrochemicals: It is utilized in producing herbicides and insecticides due to its ability to interact with biological systems effectively.

Studies on tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate have focused on its interactions with biological targets, particularly its mechanism of action involving enzyme inhibition. The carbamate group can form covalent bonds with active sites on enzymes, thereby modulating their function. Additionally, the presence of the chloropyrazine ring may facilitate π-π interactions with aromatic amino acids within proteins, further influencing biological activity .

Several compounds share structural similarities with tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
Tert-butyl ((6-bromopyrazin-2-yl)methyl)carbamateBromine atom instead of chlorineDifferent halogen influences reactivity
Tert-butyl ((6-fluoropyrazin-2-yl)methyl)carbamateFluorine atom instead of chlorineFluorine's electronegativity alters interactions
Tert-butyl ((6-iodopyrazin-2-yl)methyl)carbamateIodine atom instead of chlorineLarger atomic size may affect steric hindrance

The uniqueness of tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate lies in its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom's presence allows for unique halogen bonding interactions that are not achievable with other substituents such as hydrogen or alkyl groups .

XLogP3

1.3

Dates

Last modified: 08-16-2023

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